![molecular formula C10H12BrN3 B12937290 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine CAS No. 947533-72-4](/img/structure/B12937290.png)
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with tert-butyl bromide, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: Intramolecular cyclization reactions can be employed to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Sodium hydride (NaH): For deprotonation and nucleophilic substitution reactions.
Palladium catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-phenylimidazo[1,2-a]pyridine: Similar in structure but with a phenyl group instead of a tert-butyl group.
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: Contains two methyl groups at the 2nd and 7th positions.
6-Bromo-imidazo[1,2-a]pyrimidine: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .
Propiedades
Número CAS |
947533-72-4 |
|---|---|
Fórmula molecular |
C10H12BrN3 |
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
6-bromo-2-tert-butylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)8-6-14-5-7(11)4-12-9(14)13-8/h4-6H,1-3H3 |
Clave InChI |
WMSUUGWLJJZSGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN2C=C(C=NC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


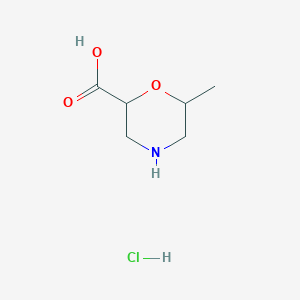
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)

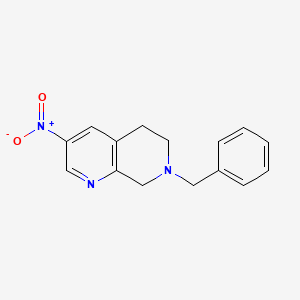
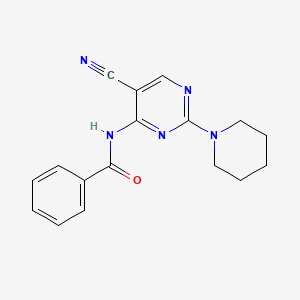
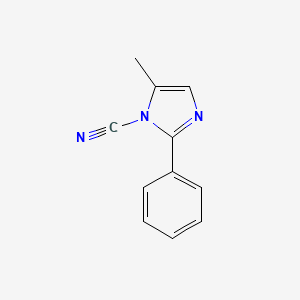
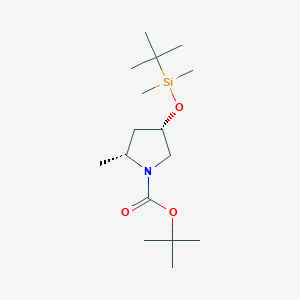
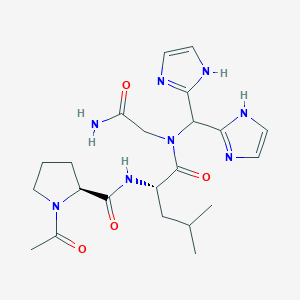
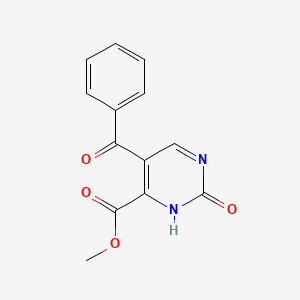
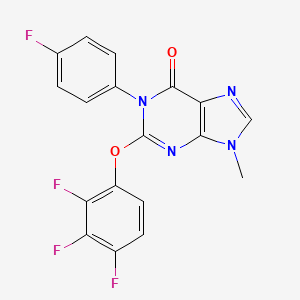

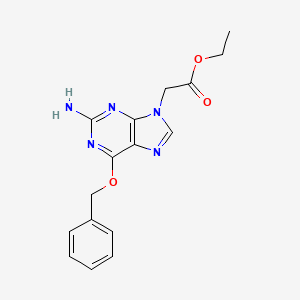
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

